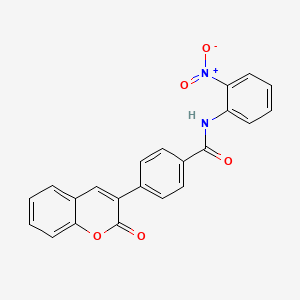methanone](/img/structure/B5975402.png)
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its ability to selectively bind to certain receptors in the body, which has led to its use in a variety of scientific research applications.
科学的研究の応用
The [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone compound has been extensively researched for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases and conditions.
作用機序
The mechanism of action of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves its ability to selectively bind to certain receptors in the body. This binding leads to a cascade of biochemical and physiological effects, which can have a variety of therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone are complex and varied. Some of the primary effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways.
実験室実験の利点と制限
One of the primary advantages of using [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its ability to selectively bind to certain receptors in the body. This allows researchers to study the effects of specific receptor activation or inhibition, which can provide valuable insights into the underlying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research involving [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. Some of the primary areas of focus include:
1. The development of new drugs based on the structure of this compound for the treatment of various diseases and conditions.
2. The study of the underlying biochemical and physiological mechanisms involved in the selective binding of this compound to certain receptors in the body.
3. The exploration of new synthesis methods for the production of this compound, which could lead to increased availability for use in lab experiments and drug development.
4. The investigation of the potential applications of this compound in other fields, such as materials science and nanotechnology.
合成法
The synthesis of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a complex process that involves several steps. The initial step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of a catalyst. This is followed by the addition of 1H-imidazole-2-carboxaldehyde to the reaction mixture, which is then heated to produce the final product.
特性
IUPAC Name |
[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)24-17-7-3-5-15(11-17)19(23)16-6-4-10-22(12-16)13-18-20-8-9-21-18/h3,5,7-9,11,14,16H,4,6,10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKXTOPPITOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)

![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)
![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)
![4-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975373.png)
![2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)